Acetylursolic acid

描述

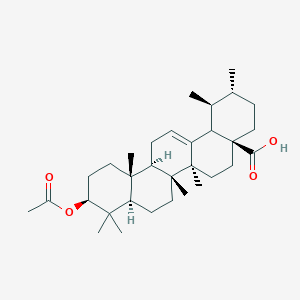

Acetylursolic acid (C₃₂H₅₀O₄), also known as 3-O-acetylursolic acid, is a triterpenoid derivative of ursolic acid (UA), a pentacyclic compound widely distributed in plants such as Gardenia jasminoides, Ligustrum lucidum, and Ficus microcarpa . Structurally, it features a hydroxyl group at the C-3 position acetylated to form an ester bond (Fig. 1), enhancing its lipophilicity compared to UA . This modification influences its bioavailability and biological activity, making it a compound of interest in pharmacological research.

作用机制

Target of Action

Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .

Biochemical Pathways

The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .

Pharmacokinetics

Ursolic acid, from which this compound is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .

生物活性

Acetylursolic acid (AUA) is a derivative of ursolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound has gained attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group at the C-3 position of ursolic acid. This modification enhances its solubility and biological activity compared to its parent compound.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that AUA inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in activated lymphocytes, leading to reduced cytokine production. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Anti-Inflammatory Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Murine lymphocytes | Inhibition of IL-6 and IFN-γ production | |

| RAW264.7 cells | Reduced iNOS and COX-2 expression |

2. Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Table 2: Anticancer Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 1.59 | Induction of apoptosis via caspase activation |

| TET21N | 0.81 | Mitochondria-dependent apoptosis |

In vivo studies have also confirmed the efficacy of AUA in reducing tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.

3. Antimicrobial Activity

This compound exhibits antibacterial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Case Studies

A notable case study involved the use of this compound in a clinical trial assessing its effects on patients with advanced solid tumors. The trial aimed to evaluate pharmacokinetics and safety profiles, demonstrating low toxicity levels and favorable bioavailability.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of NF-κB Pathway: AUA suppresses NF-κB activity, leading to decreased expression of pro-inflammatory cytokines.

- Induction of Apoptosis: It activates caspases, promoting apoptosis in cancer cells while downregulating survival signals.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

科学研究应用

Anticancer Properties

Acetylursolic acid has shown significant promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms.

Anti-Inflammatory Effects

This compound has been reported to possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.

- Mechanisms of Action : The compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

- Research Findings : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers and improved outcomes in conditions like arthritis and colitis .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases.

- Mechanisms of Action : this compound has been shown to enhance antioxidant enzyme activity and reduce oxidative stress in neuronal cells. This action helps protect against neuronal damage associated with conditions like Alzheimer's disease .

- Case Studies : In rodent models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque accumulation, a hallmark of Alzheimer's disease .

Antimicrobial Activity

This compound exhibits antimicrobial properties that could be leveraged in treating infections.

- Research Findings : Studies have shown that this compound has enhanced antibacterial activity compared to its parent compound against various bacterial strains. It has been particularly effective against strains resistant to conventional antibiotics .

Summary Table of Applications

| Application | Mechanism of Action | Research Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Cytotoxic effects on liver and breast cancer cells |

| Anti-inflammatory | Inhibits NF-kB activation | Reduces pro-inflammatory cytokines in animal models |

| Neuroprotective | Enhances antioxidant enzyme activity | Improves cognitive function in neurodegenerative models |

| Antimicrobial | Exhibits enhanced antibacterial activity | Effective against antibiotic-resistant strains |

常见问题

Basic Research Questions

Q. What are the key chemical properties of acetylursolic acid, and how do they influence experimental design?

this compound (C₃₂H₅₀O₄) has a molecular weight of 498.74 g/mol and is typically stored at 4°C in light-protected conditions due to its sensitivity . Its limited solubility in aqueous buffers (e.g., 25 mg/mL in DMSO at 25°C) necessitates solvent optimization for in vitro assays. Researchers should pre-warm and sonicate solutions to ensure homogeneity and avoid precipitation during bioactivity studies. Solvent controls must be included to rule out cytotoxicity artifacts .

Q. What standardized assays are recommended to evaluate this compound’s antiplatelet aggregation activity?

Platelet-rich plasma (PRP) from rats or humans is treated with agonists like ADP, thrombin, or epinephrine. This compound’s inhibitory effects are quantified via light transmission aggregometry, with IC₅₀ values calculated using dose-response curves. For example, it inhibits ADP-induced aggregation with IC₅₀ <1 mg/mL . Researchers must standardize PRP preparation (centrifugation speed, anticoagulant type) and include positive controls (e.g., aspirin) to validate assay conditions .

Q. How can researchers validate this compound’s cytotoxicity against cancer cell lines?

The MTT assay is widely used to measure metabolic activity in cells like KB (oral carcinoma) or HepG2 (hepatocellular carcinoma). This compound exhibits IC₅₀ values of 8.4 µM (KB cells) and 351 µM (HepG2), highlighting cell-type specificity . Ensure consistent seeding density, incubation time (e.g., 48–72 hours), and DMSO concentration (<0.1% v/v) to minimize variability. Triplicate technical replicates and normalization to untreated controls are critical for reproducibility .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., 8.4 µM vs. 351 µM) may arise from differences in cell lines, assay protocols, or compound purity . To address this:

- Compare cell culture conditions (e.g., serum concentration, passage number).

- Validate compound stability via HPLC or LC-MS before assays.

- Standardize endpoint measurements (e.g., ATP-based vs. resazurin assays). Meta-analyses of published datasets can identify confounding variables and guide protocol harmonization .

Q. What mechanistic approaches are used to study this compound’s antimalarial activity?

this compound’s activity against Plasmodium falciparum (IC₅₀ = 4 µM) is assessed via in vitro parasite culture in human erythrocytes under low-oxygen conditions (1–5% O₂, 7% CO₂) . Synchronized parasite stages (e.g., ring vs. trophozoite) are treated with the compound, and growth inhibition is measured via Giemsa-stained smears or SYBR Green fluorescence. Pair these assays with transcriptomic profiling (RNA-seq) to identify target pathways, such as heme detoxification or lipid metabolism .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

Poor aqueous solubility limits systemic absorption. Strategies include:

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution.

- Prodrug synthesis : Modify hydroxyl groups to improve permeability.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS. Prioritize compounds with >80% plasma stability after 24 hours .

Q. Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : Confirm structural modifications (e.g., acetylation) via ¹H/¹³C shifts, particularly at C-3 and C-28 positions .

- High-resolution mass spectrometry (HR-MS) : Verify molecular formulas (e.g., C₃₂H₅₀O₄) with <5 ppm error.

- X-ray crystallography : Resolve 3D conformations to study structure-activity relationships (SAR) .

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture full dose-response curves.

- Include cytotoxicity counterscreens (e.g., normal fibroblast lines) to assess selectivity indices.

- Pair with pathway-specific inhibitors (e.g., Akt or MAPK inhibitors) to identify synergistic/antagonistic interactions .

Q. Data Presentation Guidelines

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Acetylursolic acid belongs to the ursane-type triterpenoids, sharing a common pentacyclic skeleton with ursolic acid, oleanolic acid (OA), and their derivatives. Key structural distinctions include:

- Ursolic Acid (UA) : Lacks the 3-O-acetyl group, reducing its lipophilicity .

- Oleanolic Acid (OA): Differs in the position of methyl groups (C-19 and C-20 in UA vs. C-20 and C-29 in OA) .

- Hydroxy Derivatives : Compounds like 19α-hydroxyursolic acid (pomolic acid) and 2α-hydroxyursolic acid (colosic acid) have additional hydroxyl groups at C-19 or C-2, altering polarity and interaction with biological targets .

Table 1: Structural Comparison of Key Triterpenoids

Anticancer and Anti-Proliferative Effects

- This compound: Demonstrates cytotoxicity against KB cells (IC₅₀ = 8.4 µM) and HepG2 cells (LC₅₀ = 351 µM) . In melanoma A375 cells, it induces G0/G1 cell cycle arrest, showing stronger anti-proliferative activity than UA .

- Ursolic Acid : Inhibits cancer cell migration but requires higher concentrations for cytotoxicity compared to its acetylated form .

- Oleanolic Acid: Exhibits hepatoprotective effects but lower antitumor potency in vitro .

Table 2: Comparative Bioactivity Profiles

Physicochemical Properties and Extraction

- Solubility : this compound is sparingly soluble in water but dissolves in DMSO (25 mg/mL) and supercritical CO₂, facilitating its extraction from plant matrices .

- Synthesis : Produced via acetylation of UA using acetic anhydride/pyridine, a straightforward modification enhancing stability .

Metabolic and Functional Roles

This compound is implicated in rumen metabolism (goat studies) and lipid regulation, modulating pathways like mTOR signaling and glycerophospholipid metabolism . In contrast, UA and OA are more studied in human metabolic disorders, such as diabetes and obesity .

属性

IUPAC Name |

10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-30-7 | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 °C | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。